Naphtho[2,1-a]naphthacene
Description
Naphtho[2,1-a]naphthacene is a polycyclic aromatic hydrocarbon (PAH) composed of four fused benzene rings arranged in a linear configuration. Its molecular formula is C₂₆H₁₆, with a molecular weight of 328.38 g/mol and a CAS registry number of 220-82-6 .
Properties
CAS No. |
220-82-6 |
|---|---|
Molecular Formula |
C26H16 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
hexacyclo[12.12.0.02,11.05,10.016,25.018,23]hexacosa-1(26),2(11),3,5,7,9,12,14,16,18,20,22,24-tridecaene |
InChI |
InChI=1S/C26H16/c1-2-7-19-14-22-16-26-20(15-21(22)13-18(19)6-1)10-12-24-23-8-4-3-5-17(23)9-11-25(24)26/h1-16H |
InChI Key |
AFVMDRFUJONSCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=CC5=CC6=CC=CC=C6C=C5C=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Naphtho[2,1-a]naphthacene typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2-naphthol derivatives, which undergo cyclization reactions to form the desired polycyclic structure . The reaction conditions often involve high temperatures and the presence of catalysts to facilitate the formation of the fused ring system.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using commercially available precursors. The process is optimized to ensure high yield and purity of the final product, often employing advanced techniques such as gas chromatography for purification .
Chemical Reactions Analysis
Types of Reactions: Naphtho[2,1-a]naphthacene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s aromatic nature and the presence of multiple reactive sites.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Naphtho[2,1-a]naphthacene has been extensively studied for its applications in various scientific fields:
Mechanism of Action
The mechanism by which Naphtho[2,1-a]naphthacene exerts its effects involves its interaction with molecular targets and pathways. The compound’s aromatic structure allows it to intercalate into DNA, potentially disrupting replication and transcription processes . Additionally, its redox properties enable it to participate in electron transfer reactions, influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Naphtho[2,1-a]naphthacene shares structural and functional similarities with other PAHs, particularly those with fused aromatic systems. Below is a detailed comparison:
Naphtho[1,2-a]naphthacene (CAS 220-82-6)
- Molecular Formula : C₂₆H₁₆ (identical to this compound).
- Structural Difference : The isomerism arises from the position of ring fusion. In Naphtho[1,2-a]naphthacene, the naphthalene moiety is fused at the 1,2-positions of the naphthacene backbone, whereas in this compound, fusion occurs at the 2,1-positions .
- Physicochemical Properties : Both isomers exhibit similar retention indices in chromatographic analyses (e.g., 2.059 for this compound vs. 1.853 for Hexaphene, a related PAH) .
Hexaphene (CAS 222-78-6)
- Molecular Formula : C₂₆H₁₆.
- Structural Difference : Hexaphene consists of six linearly fused benzene rings, compared to the four fused rings in naphthacenes. This extended conjugation results in distinct UV-Vis absorption profiles and higher molecular rigidity .
Dibenzo[de,qr]naphthacene (Naphtho[2,3-e]pyrene, CAS 193-09-9)
- Molecular Formula : C₂₄H₁₄.
- Structural Difference : This compound features a pyrene core fused with naphthalene, differing from the linear naphthacene structure.
- Toxicity: Classified as a Group 3 carcinogen by IARC, highlighting the carcinogenic risks associated with certain PAHs .
Naphtho[2,1-a]perylene (CAS 1177348-03-6)
- Synthesis : Produced via cyclization reactions using palladium catalysts or base-mediated elimination .
- Carcinogenicity: Demonstrated potent carcinogenicity in biological assays, suggesting similar risks for structurally related naphthacenes .
Key Research Findings
Environmental and Toxicological Data
- Environmental Presence : Detected in coal tar (SRM 1597a) alongside isomers like Naphtho[1,2-a]naphthacene, emphasizing its persistence in hydrocarbon-rich environments .
Photophysical Properties
- UV-Vis spectra of naphthacenes are influenced by substituents; methyl groups induce redshifted absorption due to electron-donating effects .
- Theoretical models predict absorption maxima for naphthacene derivatives, aiding in material design .
Comparative Data Table
Note: CAS numbers may overlap due to isomer classification ambiguities.
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